1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a quinoline moiety and a piperidine ring. This compound falls into the category of heterocyclic organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Source: The compound can be sourced from various chemical suppliers and is primarily used for research purposes, particularly in the fields of medicinal chemistry and pharmacology. Its CAS number is 1206986-41-5, indicating its unique identification in chemical databases.
Classification: This compound can be classified as an aromatic amide due to the presence of the carboxamide functional group. It also contains a cyano group, which can enhance its reactivity and potential biological activity.
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves several synthetic steps:
The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the progress of the reactions and purify the final product.
The molecular formula for 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is . The structure includes:
The molecular weight of this compound is approximately 434.46 g/mol. Its SMILES representation is COc1cc(ccc1OC)NC(=O)C1CCN(CC1)c1c(C#N)cnc2c1cc(F)cc2
, which encodes its structural information in a line notation format.
This compound can undergo various chemical transformations:
The reaction conditions (temperature, solvent choice, catalysts) significantly influence the outcome and efficiency of these reactions. Optimization protocols are often necessary to achieve desired yields.
The mechanism of action for 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide may involve interactions with specific biological targets such as enzymes or receptors:
The compound is likely to exhibit characteristics typical of organic compounds, including:
Key chemical properties include:
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several promising applications:
Scientific Research:
Medicinal Chemistry:
Material Science:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: